carbonic acid;4-[2-(4-hydroxyphenyl)propan-2-yl]phenol
Overview
Description
Carbonic acid, polymer with 4,4’-(1-methylethylidene)bis(phenol) is a polymer formed by the polymerization of carbonic acid with 4,4’-(1-methylethylidene)bis(phenol).
Preparation Methods
The synthesis of carbonic acid, polymer with 4,4’-(1-methylethylidene)bis(phenol) can be achieved through two primary methods: the phosgene method and the transesterification method .
Phosgene Method: This method involves the reaction of phosgene with 4,4’-(1-methylethylidene)bis(phenol) in the presence of a catalyst. The reaction is typically carried out in a solvent such as methylene chloride under controlled temperature and pressure conditions.
Transesterification Method: This method involves the reaction of diphenyl carbonate with 4,4’-(1-methylethylidene)bis(phenol) in the presence of a catalyst. The reaction is carried out at elevated temperatures, and the by-product, phenol, is continuously removed to drive the reaction to completion.
Chemical Reactions Analysis
Carbonic acid, polymer with 4,4’-(1-methylethylidene)bis(phenol) undergoes various chemical reactions, including:
Oxidation: This polymer is generally resistant to oxidation under normal conditions. exposure to strong oxidizing agents can lead to degradation.
Reduction: The polymer is stable under reducing conditions and does not undergo significant changes.
Substitution: The polymer can undergo substitution reactions, particularly at the phenolic hydroxyl groups. Common reagents for these reactions include acyl chlorides and alkyl halides.
Hydrolysis: The polymer can be hydrolyzed under acidic or basic conditions, leading to the breakdown of the polymer chain into smaller fragments.
Scientific Research Applications
Carbonic acid, polymer with 4,4’-(1-methylethylidene)bis(phenol) has a wide range of applications in scientific research and industry :
Chemistry: Used as a material for laboratory equipment and chemical reactors due to its chemical resistance and mechanical strength.
Biology: Employed in the fabrication of microfluidic devices and biosensors.
Medicine: Utilized in the production of medical devices such as syringes, surgical instruments, and implants.
Industry: Widely used in the manufacturing of automotive parts, electrical components, and packaging materials.
Mechanism of Action
The mechanism of action of carbonic acid, polymer with 4,4’-(1-methylethylidene)bis(phenol) is primarily based on its physical and chemical properties . The polymer’s rigidity and toughness make it suitable for applications requiring high mechanical strength. Its resistance to deformation under load and good electrical insulating properties make it ideal for electrical and electronic applications. The polymer’s stability under various environmental conditions ensures its durability and longevity in different applications.
Comparison with Similar Compounds
Carbonic acid, polymer with 4,4’-(1-methylethylidene)bis(phenol) can be compared with other similar compounds such as:
Polyethylene Terephthalate (PET): PET is another widely used polymer with excellent mechanical properties and chemical resistance. it has a lower heat resistance compared to carbonic acid, polymer with 4,4’-(1-methylethylidene)bis(phenol).
Polymethyl Methacrylate (PMMA): PMMA is known for its optical clarity and is often used as a glass substitute. it is more brittle and less heat-resistant than carbonic acid, polymer with 4,4’-(1-methylethylidene)bis(phenol).
Polyvinyl Chloride (PVC): PVC is a versatile polymer with good chemical resistance and mechanical properties. it is less heat-resistant and can release harmful gases when burned, unlike carbonic acid, polymer with 4,4’-(1-methylethylidene)bis(phenol).
Properties
IUPAC Name |
carbonic acid;4-[2-(4-hydroxyphenyl)propan-2-yl]phenol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16O2.CH2O3/c1-15(2,11-3-7-13(16)8-4-11)12-5-9-14(17)10-6-12;2-1(3)4/h3-10,16-17H,1-2H3;(H2,2,3,4) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XSXWYGABGYBZRM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC=C(C=C1)O)C2=CC=C(C=C2)O.C(=O)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
25037-45-0 | |
Record name | Bisphenol A-carbonic acid copolymer | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=25037-45-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Molecular Weight |
290.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; [Sigma-Aldrich MSDS] | |
Record name | Poly(bisphenol A carbonate) | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/21513 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
25037-45-0 | |
Record name | Bisphenol-A-polycarbonate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025037450 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Carbonic acid, polymer with 4,4'-(1-methylethylidene)bis[phenol] | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Carbonic acid, polymer with 4,4'-(1-methylethylidene)bis[phenol] | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Feasible Synthetic Routes
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